molecular formula C22H28N4O2 B2674789 N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034284-71-2

N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2674789
CAS No.: 2034284-71-2
M. Wt: 380.492
InChI Key: LESYIZLPRIFVAX-UHFFFAOYSA-N
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Description

N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
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Biological Activity

Overview

N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with notable potential in pharmacological applications. Its molecular formula is C22H28N4O2, and it has a molecular weight of approximately 380.49 g/mol. This compound has been investigated for various biological activities, including enzyme inhibition and potential therapeutic effects in neurological and oncological disorders.

Chemical Structure

The compound features a complex structure that includes:

  • Isopropylphenyl group
  • Pyridin-3-yl piperidine moiety
  • Oxalamide functional group

This unique combination of functional groups contributes to its biological activity and interaction with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit significant enzyme inhibitory properties. For instance, studies have shown that related oxalamides can inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in metabolic processes linked to neurological disorders and cancer . The inhibition of NNMT could have therapeutic implications for conditions associated with its dysregulation.

Case Studies and Research Findings

Study FocusKey Findings
NNMT InhibitionCompounds structurally related to the target compound showed significant inhibition of NNMT .
Antiviral PropertiesOxalamides have been identified as potential HIV entry inhibitors, demonstrating low micromolar activity .
Pharmacological PotentialThe piperidine moiety is associated with various therapeutic effects, including anesthetic activity and glucose regulation .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : Binding to active sites on enzymes such as NNMT, leading to altered metabolic pathways.
  • Cellular Uptake : The structural characteristics may facilitate cellular penetration and interaction with intracellular targets.
  • Receptor Modulation : Potential modulation of receptors involved in neurotransmission or immune response.

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-16(2)18-5-7-19(8-6-18)25-22(28)21(27)24-14-17-9-12-26(13-10-17)20-4-3-11-23-15-20/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESYIZLPRIFVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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